molecular formula C25H29NO7 B10995073 (4E)-N-(2,4-dimethoxyphenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

(4E)-N-(2,4-dimethoxyphenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

Cat. No.: B10995073
M. Wt: 455.5 g/mol
InChI Key: CXIQOSSJKXAUPO-MKMNVTDBSA-N
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Description

(4E)-N-(2,4-dimethoxyphenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzofuran moiety, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-N-(2,4-dimethoxyphenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. Key steps may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the hydroxy, methoxy, and methyl groups under controlled conditions.

    Amide Formation: Coupling of the benzofuran derivative with (2,4-dimethoxyphenyl)amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-N-(2,4-dimethoxyphenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential therapeutic applications based on its biological activities.

    Industry: Use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of (4E)-N-(2,4-dimethoxyphenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H29NO7

Molecular Weight

455.5 g/mol

IUPAC Name

(E)-N-(2,4-dimethoxyphenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide

InChI

InChI=1S/C25H29NO7/c1-14(7-11-21(27)26-19-10-8-16(30-3)12-20(19)31-4)6-9-17-23(28)22-18(13-33-25(22)29)15(2)24(17)32-5/h6,8,10,12,28H,7,9,11,13H2,1-5H3,(H,26,27)/b14-6+

InChI Key

CXIQOSSJKXAUPO-MKMNVTDBSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=C(C=C(C=C3)OC)OC)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=C(C=C(C=C3)OC)OC)O

Origin of Product

United States

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